molecular formula C16H23N3OS2 B2879513 3-Benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione CAS No. 450352-40-6

3-Benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione

Cat. No.: B2879513
CAS No.: 450352-40-6
M. Wt: 337.5
InChI Key: JTONJFUVEFZKSP-UHFFFAOYSA-N
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Description

3-Benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione is a synthetic thiadiazine-thione derivative supplied as a high-purity compound for research purposes. This compound is part of a class of molecules known for diverse biological activities, showing significant promise in neuroscientific and anti-infective research. Thiadiazine-thione analogs have demonstrated potent anti-nociceptive properties in preclinical models, suggesting potential for the study of neuropathic pain pathways . The mechanism for such activity may involve modulation of neuroinflammatory mediators; related compounds have been shown to attenuate the expression of ionized calcium-binding adaptor molecule 1 (Iba1) in glial cells and exhibit in silico binding affinity for targets like TNF-α and COX-2 . Furthermore, this chemical class possesses notable antimicrobial properties. Specific analogs have shown efficacy against challenging pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), indicating its value as a scaffold for developing novel anti-bacterial agents . The structure-activity relationship (SAR) of this series indicates that modifications on the nitrogen atoms of the thiadiazine-thione core can significantly influence both biological potency and selectivity, providing a versatile template for medicinal chemistry optimization . This product is intended for research applications only, including in vitro assays and preclinical studies in chemical biology, neuroscience, and infectious disease. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

3-benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS2/c21-16-19(12-15-4-2-1-3-5-15)13-18(14-22-16)7-6-17-8-10-20-11-9-17/h1-5H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTONJFUVEFZKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CN(C(=S)SC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

Component Role Quantity Source
Benzylamine Primary amine (N-3 substituent) 20 mmol
Carbon disulfide Electrophilic sulfur source 20 mmol
Potassium hydroxide Base 20 mmol
Formaldehyde (37%) Cyclizing agent 40 mmol
2-Morpholin-4-ylethylamine Secondary amine (N-5 substituent) 20 mmol
Phosphate buffer (pH 7.8) Reaction medium 30 mL

Synthetic Procedure

  • Dithiocarbamate Salt Synthesis :
    Benzylamine (2.18 mL, 20 mmol) and potassium hydroxide (20 mmol) are dissolved in 30 mL of water. Carbon disulfide (20 mmol) is added dropwise with vigorous stirring at 25°C for 4 hours, yielding a yellow dithiocarbamate salt.

  • Cyclocondensation :
    Formaldehyde (40 mmol) is introduced to the reaction mixture, followed by 2-morpholin-4-ylethylamine (20 mmol) dissolved in phosphate buffer (pH 7.8). The solution is stirred for 1 hour, facilitating nucleophilic attack and ring closure.

  • Workup and Purification :
    The product is extracted with dichloromethane, acidified with 15% HCl, and recrystallized from ethanol to yield the title compound as a colorless solid.

Structural and Spectroscopic Characterization

Crystallographic Data

While the exact crystal structure of this compound remains unreported, analogous compounds (e.g., 3-benzyl-5-butyl derivatives) exhibit triclinic crystal systems with envelope-conformation thiadiazinane rings. Key bond lengths include:

  • S=C : 1.6776 Å (thione group)
  • S–C (ring) : 1.7470–1.8479 Å
  • N–C (morpholine) : ~1.45 Å (estimated from similar morpholine derivatives)

Spectroscopic Profiles

Technique Key Signals Interpretation
IR (KBr) 1488 cm⁻¹ (C=S stretch) Confirms thione functionality
¹H NMR (400 MHz, CD₃OD) δ 3.60–3.75 (m, 4H, morpholine OCH₂CH₂N) Validates morpholinylethyl substitution
¹³C NMR δ 195.2 (C=S) Characteristic thiadiazinane resonance

Mechanistic Insights and Reaction Optimization

The reaction proceeds via a stepwise mechanism:

  • Dithiocarbamate Formation :
    $$ \text{Benzylamine} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Benzyl dithiocarbamate}^- \text{K}^+ $$

  • Mannich-Type Cyclization :
    The dithiocarbamate reacts with formaldehyde to form an intermediate iminium ion, which undergoes nucleophilic attack by 2-morpholin-4-ylethylamine. This step is pH-dependent, with optimal yields achieved at pH 7.8.

Critical Parameters :

  • Temperature : Exothermic reactions require cooling to ≤30°C to prevent decomposition.
  • Amine Basicity : Morpholine’s tertiary nitrogen enhances nucleophilicity compared to primary amines, accelerating ring closure.

Applications and Derivatives

While biological data for this specific compound are unavailable, structurally related 1,3,5-thiadiazinane-2-thiones exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Metal Chelation : Thione sulfur atoms coordinate transition metals (e.g., Cu²⁺, Co²⁺), enhancing bioactivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may find applications in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 3-Benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione exerts its effects involves its interaction with specific molecular targets. The thiadiazinane ring, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Benzyl-5-(2-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole

  • 3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide

Uniqueness: 3-Benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione stands out due to its unique combination of functional groups and structural features

Biological Activity

3-Benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione is a compound belonging to the thiadiazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazinane ring system with a benzyl and morpholine substituent, contributing to its unique chemical properties. The presence of the thione functional group (S=C) is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazine thiones exhibit significant anticancer properties. For instance, a study evaluated various 3,5-disubstituted thiadiazine-2-thiones against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung carcinoma). The results demonstrated moderate to strong cytotoxic effects, suggesting potential as anticancer agents .

CompoundCell Line TestedIC50 (µM)Activity
Thiadiazine Derivative AHeLa15Moderate
Thiadiazine Derivative BA54910Strong
Thiadiazine Derivative CHepG218Moderate

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. In silico studies suggested that thiadiazine derivatives could inhibit key inflammatory mediators such as TNF-α and COX-2. These findings indicate that they may attenuate inflammation through modulation of these pathways .

Antimicrobial Activity

Thiadiazine derivatives have shown promising results against various microbial strains. A study highlighted their effectiveness against Leishmania major, a significant protozoan pathogen. The synthesized compounds were evaluated for their leishmanicidal activity, with several exhibiting potent effects at low concentrations .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : Binding to various receptors may modulate signaling pathways associated with cell proliferation and immune responses.
  • Oxidative Stress Reduction : Some studies suggest that thiadiazine derivatives can reduce oxidative stress in cells, contributing to their protective effects against cancer and inflammation.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiadiazine derivatives and assessed their anticancer efficacy against multiple cell lines. The study reported that certain compounds significantly inhibited cell growth in vitro, correlating with structural modifications in the thiadiazine ring .

Case Study 2: Anti-inflammatory Properties

In another investigation, researchers focused on the anti-inflammatory effects of thiadiazine derivatives in animal models. The results indicated a marked reduction in inflammatory markers following treatment with the compounds, supporting their potential use in managing inflammatory diseases .

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